molecular formula C12H16BrNS B13249789 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine

4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine

Cat. No.: B13249789
M. Wt: 286.23 g/mol
InChI Key: SOUCDDGAQUQPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine is an organic compound with the molecular formula C12H16BrNS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4-bromothiophenol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Phenyl derivative

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine
  • 4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine
  • 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine

Uniqueness

4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanylcyclohexan-1-amine

InChI

InChI=1S/C12H16BrNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2

InChI Key

SOUCDDGAQUQPDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)SC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.